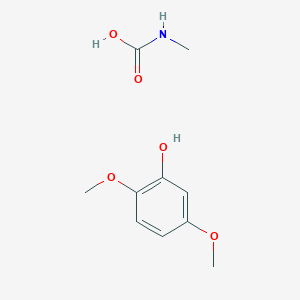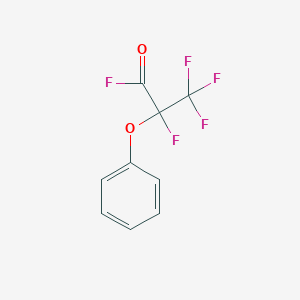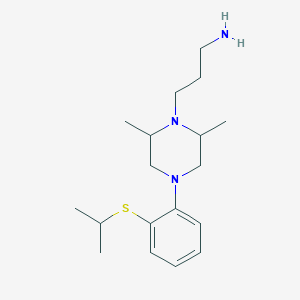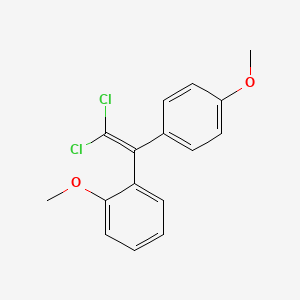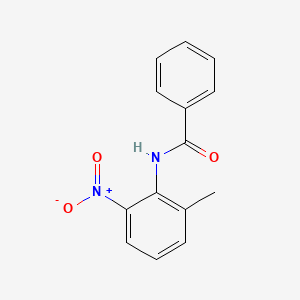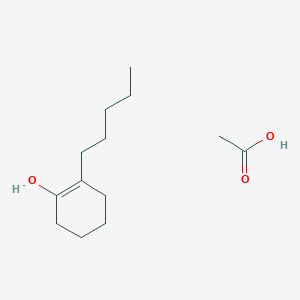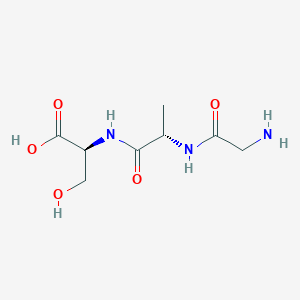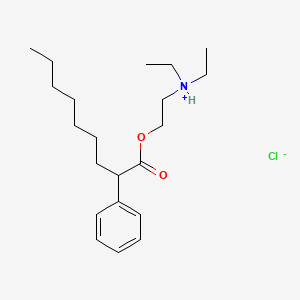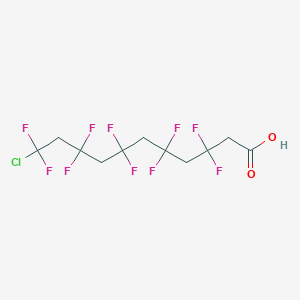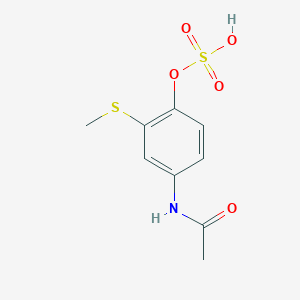
4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate is an organic compound that belongs to the class of phenyl sulfates This compound is characterized by the presence of an acetamido group, a methylsulfanyl group, and a phenyl hydrogen sulfate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate typically involves the acylation of 4-amino-2-(methylsulfanyl)phenol with acetic anhydride, followed by the sulfonation of the resulting product with sulfuric acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality and efficiency. Additionally, purification steps such as crystallization, filtration, and drying are employed to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can undergo redox reactions, influencing cellular processes. The phenyl hydrogen sulfate moiety can participate in sulfonation reactions, affecting the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl hydrogen sulfate: A simpler analog without the acetamido and methylsulfanyl groups.
4-Acetamidophenyl hydrogen sulfate: Lacks the methylsulfanyl group.
2-(Methylsulfanyl)phenyl hydrogen sulfate: Lacks the acetamido group.
Uniqueness
4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate is unique due to the presence of both acetamido and methylsulfanyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for a broader range of chemical reactions and applications compared to its simpler analogs.
Propiedades
Número CAS |
78194-51-1 |
|---|---|
Fórmula molecular |
C9H11NO5S2 |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
(4-acetamido-2-methylsulfanylphenyl) hydrogen sulfate |
InChI |
InChI=1S/C9H11NO5S2/c1-6(11)10-7-3-4-8(9(5-7)16-2)15-17(12,13)14/h3-5H,1-2H3,(H,10,11)(H,12,13,14) |
Clave InChI |
VOXWKXZBPMQUJH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)OS(=O)(=O)O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



